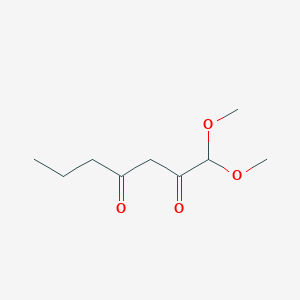
1,1-Dimethoxyheptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxyheptane-2,4-dione is an organic compound with the molecular formula C9H20O2. It is a derivative of heptane, characterized by the presence of two methoxy groups and a dione functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1,1-Dimethoxyheptane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of heptanal with methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by oxidation to introduce the dione functionality. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Dimethoxyheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxyheptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxyheptane-2,4-dione involves its interaction with various molecular targets. The methoxy and dione groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
1,1-Dimethoxyheptane-2,4-dione can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane-2,4-dione: A shorter-chain analog with similar reactivity but different physical properties.
1,1-Dimethoxyheptane-3,5-dione: A positional isomer with different reactivity due to the location of the dione groups.
Heptane-2,4-dione: Lacks the methoxy groups, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,1-dimethoxyheptane-2,4-dione |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(10)6-8(11)9(12-2)13-3/h9H,4-6H2,1-3H3 |
InChI Key |
OWGYEEFHIAWUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


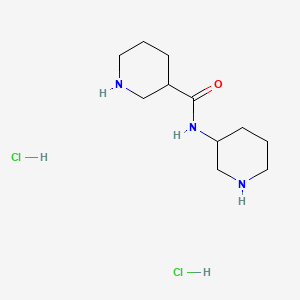
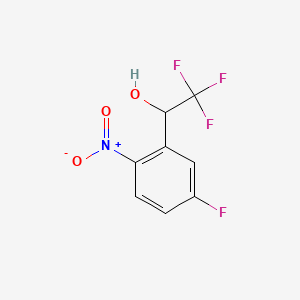

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)

![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
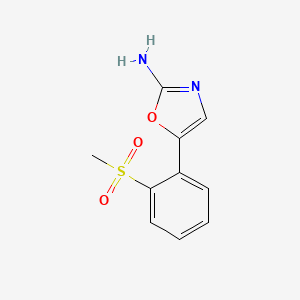
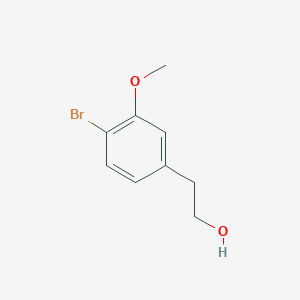
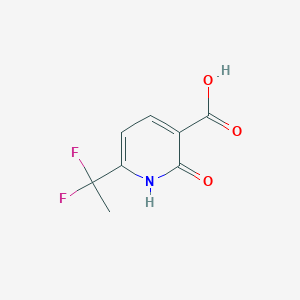
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
